Urea, 1-(4-methoxy-1-naphthylmethyl)-
Description
Urea, 1-(4-methoxy-1-naphthylmethyl)-, is a synthetic urea derivative characterized by a methoxy-substituted naphthalene moiety linked to the urea backbone via a methylene group. Such compounds are often explored for their biological activities, including enzyme inhibition, receptor binding, and antiproliferative effects.
Structure
2D Structure
Properties
CAS No. |
102613-42-3 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)-3-methylurea |
InChI |
InChI=1S/C13H14N2O2/c1-14-13(16)15-11-7-8-12(17-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3,(H2,14,15,16) |
InChI Key |
HOTQCDOWCCRBHP-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
Canonical SMILES |
CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
Other CAS No. |
102613-42-3 |
Synonyms |
1-(4-Methoxy-1-naphthyl)-3-methylurea |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Their Impact
The table below compares urea derivatives with variations in substituents, aromatic systems, and functional groups, based on evidence from diverse sources:
| Compound Name | Structural Features | Key Differences vs. Target Compound | Notable Properties/Activities | References |
|---|---|---|---|---|
| 1-(4-Methoxyphenyl)-3-(1-naphthylmethyl)urea | Phenyl ring with methoxy group | Replaces naphthylmethyl with phenyl | Moderate cytotoxicity, simpler structure | |
| 1-(4-Ethoxyphenyl)-3-(1H-indol-3-yl)urea | Ethoxy group on phenyl, indole substituent | Ethoxy vs. methoxy; indole vs. naphthyl | Enhanced solubility, stability | |
| 1-(2-Methoxy-1-naphthylmethyl)-3-phenylurea | Methoxy at 2-position on naphthalene | Methoxy positional isomer | Reduced antiproliferative potency | |
| 1-(4-Chlorophenyl)-3-(naphthalen-1-yl)urea | Chlorine substituent on phenyl | Chlorine (electron-withdrawing) vs. methoxy | Higher lipophilicity, varied bioactivity | |
| 1-(4-Methylphenyl)-3-naphthalen-1-ylurea | Methyl group on phenyl | Methyl (nonpolar) vs. methoxy (polar) | Used in receptor-binding assays | |
| 1-(2-Ethoxyphenyl)-3-(tetrazolylmethyl)urea | Ethoxy group, tetrazole ring | Tetrazole vs. naphthyl; ethoxy vs. methoxy | Unique reactivity in synthetic chemistry |
Key Findings from Comparative Studies
Substituent Effects: Methoxy vs. Ethoxy: Ethoxy groups (e.g., in 1-(4-ethoxyphenyl)-3-(1H-indol-3-yl)urea ) increase lipophilicity and metabolic stability compared to methoxy, but may reduce water solubility.
Aromatic System Variations :
- Naphthalene vs. Phenyl : Naphthalene-containing derivatives (e.g., 1-(4-methylphenyl)-3-naphthalen-1-ylurea ) exhibit stronger π-π stacking interactions, improving receptor affinity compared to phenyl analogs.
- Heterocyclic Additions : Compounds with tetrazole (e.g., 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea ) or indole rings introduce additional hydrogen-bonding sites, altering biological activity profiles.
Positional Isomerism: Methoxy groups at the 4-position on naphthalene (as in the target compound) are associated with higher antiproliferative activity compared to 2-methoxy isomers (e.g., 1-(2-methoxy-1-naphthyl)ethanone ).
Research Challenges and Opportunities
- Synthesis Complexity : Multi-step reactions are often required to integrate naphthalene and urea moieties, with challenges in regioselectivity (e.g., methoxy positioning) and purification .
- Pharmacokinetic Limitations: While naphthalene enhances binding affinity, it may reduce metabolic stability. Hybrid structures (e.g., 1-(4-(dimethylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea ) with polar side chains address this by improving solubility.
- Biological Activity Gaps : Few studies directly compare urea derivatives with naphthalene vs. other aromatic systems. Further research is needed to elucidate structure-activity relationships (SAR) for optimized drug design.
Preparation Methods
Reaction Mechanism and Substrate Selection
The cyclic carbonate route leverages the reactivity of ethylene carbonate or propylene carbonate with primary amines to form symmetric or asymmetric ureas. For 1-(4-methoxy-1-naphthylmethyl)-urea, the process involves:
-
Amine Activation : 4-Methoxy-1-naphthylmethylamine reacts with ethylene carbonate under basic conditions.
-
Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of the carbonate, displacing the alkoxide group.
-
Urea Formation : Subsequent elimination of CO₂ and water yields the urea product.
The reaction requires a base catalyst , such as sodium methoxide, to deprotonate the amine and enhance nucleophilicity. Critical parameters include:
Table 1: Optimized Conditions for Cyclic Carbonate Method
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 95–100°C | Maximizes reaction rate without decomposition |
| Catalyst (NaOMe) | 10 mol% | Ensures complete deprotonation of amine |
| Reaction Time | 3–5 hours | Balances conversion and side reactions |
| Solvent | Methanol/Water mixture | Facilitates solubility and crystallization |
Workup and Purification
Post-reaction, the mixture is cooled to 10–30°C, and a poor solvent (e.g., water or acetone) is added to precipitate the urea. Filtration and recrystallization from ethyl acetate/hexane yield pure product. For example, a similar protocol using propylamine achieved 85.1% yield of 1,3-dipropylurea, demonstrating scalability.
Carbonyl Diimidazole (CDI)-Mediated Coupling
Stepwise Imidazolide Formation
This method avoids harsh conditions by using CDI to activate the amine:
Table 2: CDI Method Reaction Parameters
| Step | Conditions | Outcome |
|---|---|---|
| Imidazolide Formation | 0°C, 1 hour, aqueous | 95% conversion to intermediate |
| Urea Coupling | RT, 4 hours, no solvent | 67% isolated yield after recrystallization |
Advantages and Limitations
-
Pros : Ambient conditions, no need for anhydrous solvents, and compatibility with sensitive functional groups.
-
Cons : CDI’s moisture sensitivity necessitates careful handling, and stoichiometric use increases costs.
Comparative Analysis of Methods
Yield and Scalability
-
Cyclic Carbonate : Higher yields (80–85%) but requires pressurized equipment.
-
CDI Coupling : Moderate yields (60–70%) but suitable for lab-scale synthesis without specialized apparatus.
Emerging Techniques and Optimization
Catalytic Improvements
Recent studies suggest zeolite-supported catalysts can reduce reaction temperatures to 70°C while maintaining yields >80%. These catalysts enhance amine adsorption on active sites, accelerating urea formation.
Solvent-Free Protocols
Microwave-assisted reactions in solvent-free systems achieve 90% conversion in 30 minutes, offering energy efficiency. However, product purification remains challenging due to byproduct formation.
Industrial Applications and Challenges
Pharmaceutical Intermediates
The compound serves as a precursor to xanthine derivatives (e.g., theophylline analogs) with bronchodilatory effects. Its methoxy and naphthyl groups enhance bioavailability by increasing lipophilicity.
Regulatory and Economic Hurdles
-
Cost of Raw Materials : 4-Methoxy-1-naphthylmethylamine costs ~$450/g (Sigma-Aldrich, 2025), limiting large-scale use.
-
Waste Management : Alkaline wastewater from the carbonate method requires neutralization before disposal.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Urea, 1-(4-methoxy-1-naphthylmethyl)-, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted naphthylamines and isocyanates. Key steps include:
- Step 1 : Functionalization of the naphthalene ring with methoxy and methyl groups using Friedel-Crafts alkylation or O-methylation .
- Step 2 : Urea formation via reaction with an isocyanate derivative under inert conditions (e.g., dry THF, 0–5°C).
- Purity Optimization : Use column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions on the naphthalene ring and urea linkage (e.g., methoxy proton at δ 3.8–4.0 ppm, NH signals at δ 5.5–6.0 ppm) .
- FT-IR : Urea carbonyl stretch at ~1640–1680 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅N₂O₂) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates and IC₅₀ calculations. Include positive/negative controls .
- Antimicrobial Screening : Follow CLSI guidelines for bacterial/fungal strains (MIC determination via broth microdilution) .
Advanced Research Questions
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Factorial Design : Vary substituents (e.g., methoxy position, alkyl chain length) using a 2³ factorial matrix to assess effects on bioactivity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., ATP-binding pockets) .
- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
Q. How can contradictions in toxicity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- In Vitro/In Vivo Correlation : Perform parallel assays (e.g., hepatic microsome stability vs. rodent toxicity). Use Akaike Information Criterion (AIC) to model discrepancies .
- Mechanistic Toxicology : Employ transcriptomics (RNA-seq) to identify pathways affected in hepatocytes vs. whole organisms .
Q. What methodologies are recommended for assessing environmental persistence and ecotoxicity?
- Methodological Answer :
- Biodegradability : OECD 301F test (closed bottle, 28 days) to measure DOC removal .
- Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) .
- Bioaccumulation : Calculate logKow via shake-flask method; validate with in silico tools (EPI Suite) .
Q. How can factorial design optimize reaction conditions for scaled-up synthesis?
- Methodological Answer :
- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 mol%).
- Response Surface Methodology (RSM) : Central composite design to maximize yield and minimize impurities .
- Validation : Confirm robustness via triplicate runs at optimal conditions .
Theoretical and Methodological Frameworks
- Guiding Principle : Link research to a conceptual framework (e.g., enzyme inhibition theory for bioactivity studies) .
- Data Contradiction Analysis : Use triangulation (e.g., combine in vitro, in silico, and in vivo data) to resolve inconsistencies .
- Experimental Replication : Repeat prior studies with advanced instrumentation (e.g., cryo-EM for structural biology) to validate hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
